Fmoc-d-dap(2-cl-z)-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-d-dap(2-cl-z)-oh is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and therapeutic interventions. This compound is a derivative of Fmoc-protected diaminopropionic acid and has shown promising results in various scientific studies.

Mécanisme D'action

The mechanism of action of Fmoc-d-dap(2-cl-z)-oh involves the disruption of bacterial cell membranes and inhibition of cell wall synthesis. It achieves this by binding to the peptidoglycan layer of the bacterial cell wall and disrupting its integrity. In cancer cells, it induces apoptosis and inhibits tumor growth by interfering with the cell cycle.

Biochemical and Physiological Effects:

Studies have shown that Fmoc-d-dap(2-cl-z)-oh exhibits low toxicity and minimal side effects in vitro and in vivo. It has been shown to be effective against both gram-positive and gram-negative bacteria, making it a potential alternative to traditional antibiotics. In cancer cells, it has been shown to induce apoptosis and inhibit tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Fmoc-d-dap(2-cl-z)-oh in lab experiments include its low toxicity, broad-spectrum antimicrobial activity, and potential application in cancer therapy. However, its limitations include the need for further research to determine its efficacy in vivo and its potential for resistance development.

Orientations Futures

For Fmoc-d-dap(2-cl-z)-oh include further research to determine its potential as a therapeutic agent in various diseases, including bacterial infections and cancer. Additionally, research should focus on developing more efficient and cost-effective synthesis methods for this compound. Furthermore, studies should also investigate the potential for resistance development and strategies to overcome this issue.

Conclusion:

In conclusion, Fmoc-d-dap(2-cl-z)-oh is a promising compound that has shown potential in various scientific studies. Its broad-spectrum antimicrobial activity and potential application in cancer therapy make it a valuable compound for further research. However, more studies are needed to determine its efficacy in vivo and potential for resistance development. Future research should focus on developing more efficient synthesis methods and investigating its potential in various diseases.

Méthodes De Synthèse

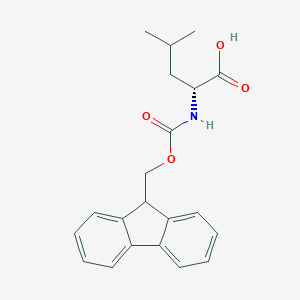

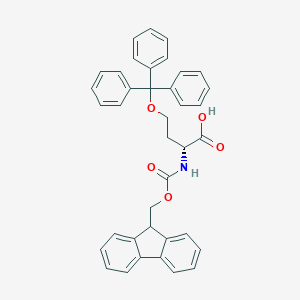

The synthesis of Fmoc-d-dap(2-cl-z)-oh involves the use of Fmoc-protected diaminopropionic acid and 2-chloro-1,3-dimethylimidazolinium chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide. The product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

Fmoc-d-dap(2-cl-z)-oh has been extensively studied for its potential application in drug development. It has been shown to exhibit antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Furthermore, it has also shown antitumor activity against various cancer cell lines.

Propriétés

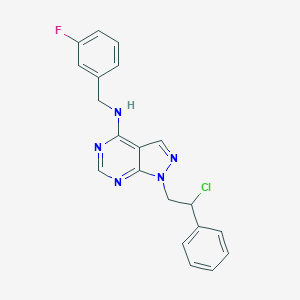

IUPAC Name |

1-(2-chloro-2-phenylethyl)-N-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN5/c21-18(15-6-2-1-3-7-15)12-27-20-17(11-26-27)19(24-13-25-20)23-10-14-5-4-8-16(22)9-14/h1-9,11,13,18H,10,12H2,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZXNZQRVWDXGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.